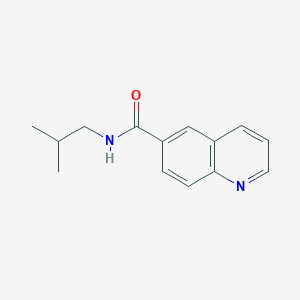![molecular formula C11H20N2O2 B7590409 1-(1,3,4,6,7,8,9,9a-Octahydropyrido[1,2-a]pyrazin-2-yl)-2-methoxyethanone](/img/structure/B7590409.png)
1-(1,3,4,6,7,8,9,9a-Octahydropyrido[1,2-a]pyrazin-2-yl)-2-methoxyethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3,4,6,7,8,9,9a-Octahydropyrido[1,2-a]pyrazin-2-yl)-2-methoxyethanone is a chemical compound that has been extensively researched for its potential applications in various scientific fields. This compound is also known as OP-106, and it is a member of the pyrido[1,2-a]pyrazine family of compounds. OP-106 has a unique structure that makes it an interesting molecule to study, and its potential applications in scientific research are numerous.
作用機序
The mechanism of action of OP-106 is complex and not fully understood. However, it is believed that the compound works by modulating various signaling pathways in the body, including the MAPK and NF-κB pathways. OP-106 has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in inflammation and other physiological processes.
Biochemical and Physiological Effects
OP-106 has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). OP-106 has also been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. In addition, OP-106 has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurological disorders.
実験室実験の利点と制限
OP-106 has several advantages for use in laboratory experiments. The compound is relatively stable and can be synthesized in large quantities. OP-106 is also highly soluble in water, which makes it easy to administer to cells or animals. However, there are also some limitations to using OP-106 in laboratory experiments. The compound is highly reactive and can interact with other molecules in the body, which can complicate the interpretation of experimental results. In addition, the synthesis of OP-106 is a complex and time-consuming process, which can limit its availability for use in experiments.
将来の方向性
There are numerous future directions for research on OP-106. One area of interest is the development of new synthetic methods for the compound, which could make it more readily available for use in experiments. Another area of interest is the investigation of the compound's potential applications in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of OP-106 and to identify its molecular targets in the body.
合成法
The synthesis of OP-106 is a complex process that involves several steps. The compound can be synthesized using various methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde and an amine. Another method involves the reaction of a pyridine derivative with an aldehyde in the presence of a Lewis acid catalyst. The synthesis of OP-106 requires specialized equipment and expertise, and it is typically carried out in a laboratory setting.
科学的研究の応用
OP-106 has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. OP-106 has also been studied for its potential to treat neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-(1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yl)-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-15-9-11(14)13-7-6-12-5-3-2-4-10(12)8-13/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENOFUAOIPBPNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCN2CCCCC2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3,4,6,7,8,9,9a-Octahydropyrido[1,2-a]pyrazin-2-yl)-2-methoxyethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2,5-Difluorobenzoyl)amino]pentanoic acid](/img/structure/B7590331.png)
![4-[[4-(Dimethylamino)benzoyl]amino]-4-methylpentanoic acid](/img/structure/B7590337.png)
![1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one](/img/structure/B7590346.png)
![4-[(4-Fluorophenyl)-methylcarbamoyl]benzoic acid](/img/structure/B7590350.png)
![2-[3-[(3-Bromothiophene-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590355.png)
![2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid](/img/structure/B7590362.png)



![2-[(2,5-Difluorophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7590407.png)
![2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-(2-methylpropyl)amino]acetic acid](/img/structure/B7590415.png)


